molecular formula C11H17ClFN5 B12233730 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12233730
M. Wt: 273.74 g/mol
InChI Key: XUVVDIFZPIMKBS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the condensation of appropriate pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorine substitution, in particular, may enhance its stability and bioavailability compared to other pyrazole derivatives .

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(6-15-17)5-13-10-7-14-16(3)8(10)2;/h6-7,13H,4-5H2,1-3H3;1H

InChI Key

XUVVDIFZPIMKBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=C(N(N=C2)C)C)F.Cl

Origin of Product

United States

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